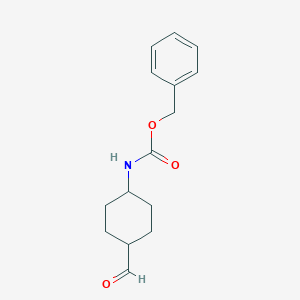

Benzyl 4-formylcyclohexylcarbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

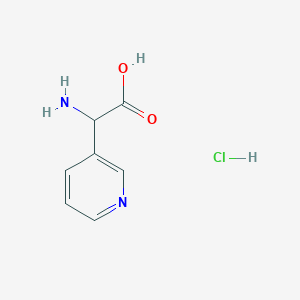

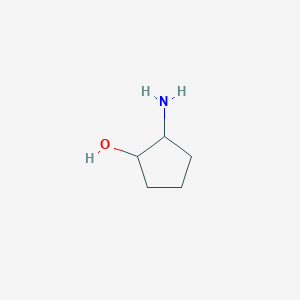

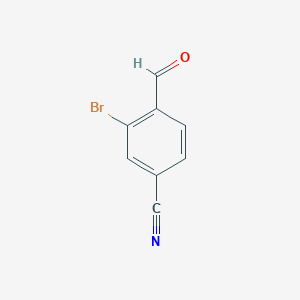

Benzyl 4-formylcyclohexylcarbamate is a chemical compound with potential implications in various fields of research and industry. It has an empirical formula of C15H19NO3 and a molecular weight of 261.32 .

Molecular Structure Analysis

The molecular structure of Benzyl 4-formylcyclohexylcarbamate can be represented by the SMILES stringO=C(OCC1=CC=CC=C1)NC@HCC[C@H]2C([H])=O . The InChI representation is 1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18)/t12-,14+ . Physical And Chemical Properties Analysis

Benzyl 4-formylcyclohexylcarbamate is a solid . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用

Enantioselective Synthesis

Benzyl 4-formylcyclohexylcarbamate serves as an essential intermediate in the enantioselective synthesis of potent CCR2 antagonists. The synthesis process is highlighted by an iodolactamization step, which plays a critical role in achieving the desired functionalization and stereochemistry of the compound (Campbell et al., 2009).

Stereospecific Nickel-Catalyzed Cross-Coupling

In the realm of organic synthesis, the compound has been used to explore stereospecific nickel-catalyzed cross-coupling reactions. These reactions demonstrate selective inversion or retention at the electrophilic carbon, which is determined by the nature of the ligand used in the process (Harris et al., 2013).

NMR Powder Crystallography

The compound has also found application in the field of NMR powder crystallography, particularly in the determination of the crystal structure of form 4 of a specific drug molecule. This represents a pioneering example of NMR crystal structure determination for a molecular compound of previously unknown structure, thereby showcasing its utility in advanced analytical chemistry (Baias et al., 2013).

Antibacterial Agents

Research into antibacterial agents has led to the evaluation of (3‐benzyl‐5‐hydroxyphenyl)carbamates, where compounds derived from similar structures have shown potent inhibitory activity against sensitive and drug‐resistant Gram-positive bacteria. These findings underscore the potential of benzyl carbamates as scaffolds for developing new antibacterial drugs (Liang et al., 2020).

Antitrypanosomal Activities

Compounds structurally related to Benzyl 4-formylcyclohexylcarbamate have been studied for their antitrypanosomal activities. Notably, benzyl isothiocyanate and thiocarbamate glycosides isolated from Moringa peregrina exhibited in vitro activity against Trypanosoma brucei rhodesiense. These compounds open avenues for the development of novel antitrypanosomal drugs (Ayyari et al., 2013).

Antibiotic and Anticancer Applications

Benzyl-substituted metallocarbene compounds, including those structurally related to Benzyl 4-formylcyclohexylcarbamate, have shown promise as antibiotic and antitumor drugs. These compounds, especially when combined with transition metals like Ag, Au, Cu, and Ru, exhibit significant antibacterial and anticancer activities, suggesting their potential as novel drug candidates (Hackenberg & Tacke, 2014).

Safety And Hazards

Benzyl 4-formylcyclohexylcarbamate is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information includes the following precautionary statements: P301 (If swallowed), P312 (Call a poison center or doctor if you feel unwell), and P330 (Rinse mouth) . It should be stored in a well-ventilated place and kept in a tightly closed container .

特性

IUPAC Name |

benzyl N-(4-formylcyclohexyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c17-10-12-6-8-14(9-7-12)16-15(18)19-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOIRQISQWQDGSN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C=O)NC(=O)OCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619359 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4-formylcyclohexylcarbamate | |

CAS RN |

170737-41-4 |

Source

|

| Record name | Benzyl (4-formylcyclohexyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-5-[3-(benzyloxy)phenyl]pyridine](/img/structure/B113202.png)